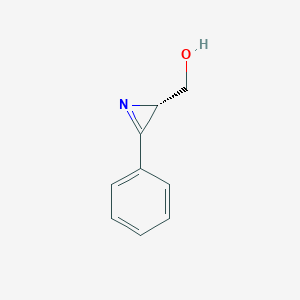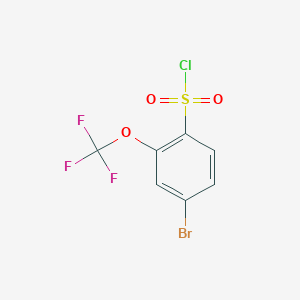![molecular formula C19H18F3N3O4S B066203 [6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)
[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GMC 2-83 is an atypical antipsychotic compound known for its lack of muscarinic activity. It is primarily used in scientific research and has shown potential in the treatment of various psychiatric disorders. The compound’s chemical structure is characterized by the presence of a trifluoromethanesulfonate group, which contributes to its unique pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GMC 2-83 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. One common synthetic route includes the reaction of 6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the acidic by-products.
Industrial Production Methods
Industrial production of GMC 2-83 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
GMC 2-83 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives
Scientific Research Applications
GMC 2-83 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating psychiatric disorders, particularly schizophrenia and bipolar disorder.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery
Mechanism of Action
GMC 2-83 exerts its effects primarily through its interaction with dopamine receptors. It acts as a partial agonist at both dopamine D1 and D2 receptors, which helps in modulating neurotransmitter levels in the brain. This mechanism is crucial for its antipsychotic properties, as it helps in balancing the dopaminergic activity, which is often disrupted in psychiatric disorders .
Comparison with Similar Compounds
Similar Compounds
Clozapine: Another atypical antipsychotic with a similar core structure but different functional groups.
Olanzapine: Shares some structural similarities but has a different pharmacological profile.
Quetiapine: Similar in its antipsychotic effects but differs in its receptor binding affinity
Uniqueness of GMC 2-83
GMC 2-83 is unique due to its trifluoromethanesulfonate group, which imparts distinct pharmacological properties. Unlike other antipsychotics, it lacks muscarinic activity, reducing the risk of certain side effects such as dry mouth and constipation. Its partial agonist activity at dopamine receptors also sets it apart from other compounds, providing a balanced approach to managing psychiatric symptoms .
properties
IUPAC Name |
[6-(4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S/c1-24-8-10-25(11-9-24)18-14-12-13(29-30(26,27)19(20,21)22)6-7-16(14)28-17-5-3-2-4-15(17)23-18/h2-7,12H,8-11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNCRNVCBHYBQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)OS(=O)(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
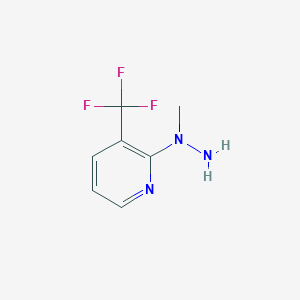
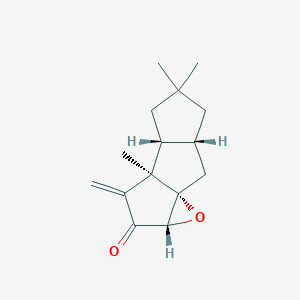
![(2S)-2-[[(2S)-2-Acetamidohexanoyl]amino]-N-[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]pentanediamide](/img/structure/B66132.png)
![Furo[2,3-c]pyridine-7-carbaldehyde](/img/structure/B66136.png)


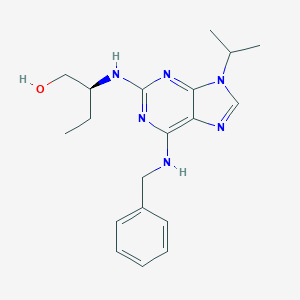
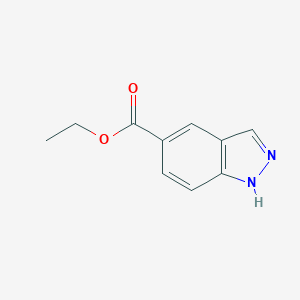
![(3-Phenyl-5-thioxo-1,5-dihydro-[1,2,4]triazol-4-yl)-acetic acid](/img/structure/B66155.png)


